![molecular formula C6H7N5O5 B14216477 N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide CAS No. 5016-19-3](/img/structure/B14216477.png)
N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a nitro group, a diazinane ring, and a formamide group. Its unique chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide typically involves the reaction of nitro compounds with formamide under specific conditions. One common method is the direct reductive N-methylation of nitro compounds, which is more straightforward compared to conventional N-methylation of amines . This process involves the use of various methylating agents and catalytic systems to achieve the desired product.
Industrial Production Methods
Industrial production of this compound can involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, methylation, and purification to obtain the final product. The use of advanced catalytic systems and eco-friendly solvents can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution: Various substitution reactions can occur, particularly involving the nitro and formamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, formic acid, and various catalysts such as nickel or iron-based catalysts . Reaction conditions can vary, but typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield amines, while oxidation can produce different nitro derivatives .
Applications De Recherche Scientifique
N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic molecules and heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide involves its interaction with specific molecular targets and pathways. The nitro group and formamide moiety play crucial roles in its reactivity and biological activity. The compound can act as a ligand, binding to metal ions or enzymes, and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Formamide: A simpler amide derived from formic acid, used in various industrial applications.
Dimethylformamide: A widely used solvent in organic synthesis and industrial processes.
N-methylated amines: Compounds with similar structural motifs, used in pharmaceuticals and agrochemicals.
Uniqueness
N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
5016-19-3 |
|---|---|
Formule moléculaire |
C6H7N5O5 |
Poids moléculaire |
229.15 g/mol |
Nom IUPAC |
N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide |
InChI |
InChI=1S/C6H7N5O5/c1-10-5(13)3(11(15)16)4(8-6(10)14)9-7-2-12/h2-3H,1H3,(H,7,12)(H,8,9,14) |
Clé InChI |
VWVGMRWIAOQBSP-UHFFFAOYSA-N |
SMILES isomérique |
CN1C(=O)C(/C(=N/NC=O)/NC1=O)[N+](=O)[O-] |
SMILES canonique |
CN1C(=O)C(C(=NNC=O)NC1=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


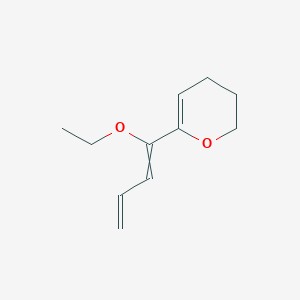
![1-(8-{[(2S)-2-(Benzyloxy)propanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14216404.png)
![5-(Decyloxy)-2-(4'-octyl[1,1'-biphenyl]-4-yl)pyridine](/img/structure/B14216411.png)
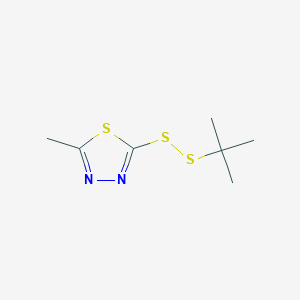
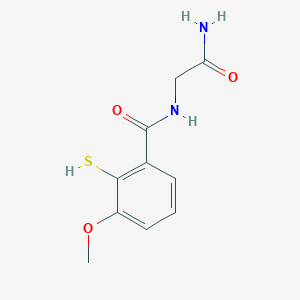
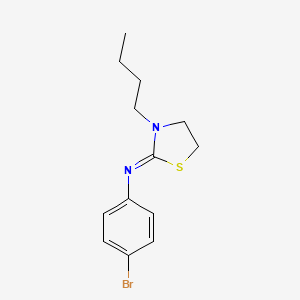

![N-(1-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine](/img/structure/B14216438.png)
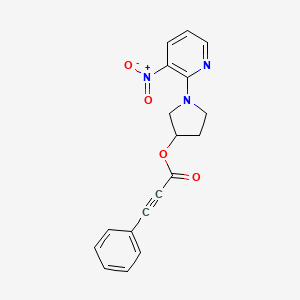
![8-({2-[4-(Nonyloxy)phenyl]pyrimidin-5-YL}oxy)octan-1-OL](/img/structure/B14216457.png)
![3,3'-[(E)-Diazenediyl]bis(4-iodo-1,2,5-oxadiazole)](/img/structure/B14216471.png)

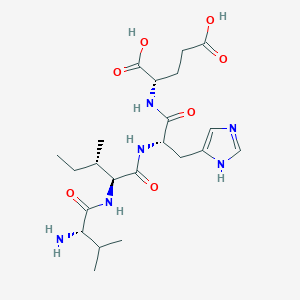
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14216485.png)
